4-Pyridoxic Acid-d3
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Overview
Description
4-Pyridoxic Acid-d3 is an isotopically labeled analog of 4-Pyridoxic Acid, which is a metabolite of vitamin B6. This compound is deuterated, meaning it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in research to study metabolic pathways and enzyme activities related to vitamin B6 metabolism .
Mechanism of Action
Target of Action
4-Pyridoxic Acid-d3 is an isotopically labeled analog of 4-Pyridoxic Acid . The primary target of 4-Pyridoxic Acid, and by extension this compound, is the group of enzymes that require pyridoxal 5’-phosphate (PLP), the active form of Vitamin B6, as a coenzyme . These enzymes are involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of neurotransmitters such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) .
Mode of Action
This compound, like its non-deuterated form, is converted in the body to PLP . PLP acts as a coenzyme, binding to the active sites of various enzymes and enhancing their catalytic activities . This interaction results in the facilitation of numerous biochemical reactions, contributing to normal functioning of many biological systems within the body .
Biochemical Pathways
The biochemical pathways affected by this compound are those that involve PLP-dependent enzymes . These include pathways related to the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of neurotransmitters . The downstream effects of these pathways are wide-ranging, influencing everything from protein synthesis and energy production to neural communication .
Pharmacokinetics
The pharmacokinetics of this compound are likely similar to those of 4-Pyridoxic Acid. The major metabolite of pyridoxine, 4-pyridoxic acid, is inactive and is excreted in urine . The metabolic scheme for pyridoxine is complex, with formation of primary and secondary metabolites along with interconversion back to pyridoxine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its conversion to PLP and the subsequent enhancement of PLP-dependent enzyme activity . This can lead to increased synthesis of neurotransmitters, improved metabolism of amino acids and glycogen, and enhanced synthesis of nucleic acids, hemoglobin, and sphingolipids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds that compete for the same enzymes can affect its action. Additionally, factors that affect the body’s ability to convert this compound to PLP, such as nutritional status and the presence of certain diseases, can also influence its efficacy and stability .
Biochemical Analysis
Biochemical Properties
4-Pyridoxic Acid-d3 acts as a cofactor for numerous enzymes, binding to their active sites, enabling and enhancing their catalytic activities . It is a water-soluble B-group vitamin .
Cellular Effects
For instance, it has been associated with spontaneous tumor necrosis factor (TNF)-α production and markers of inflammation, including C-reactive protein and erythrocyte sedimentation rate .
Molecular Mechanism
It is known that it is a deuterated analog of 4-pyridoxic acid, which is a metabolite of vitamin B6 . Vitamin B6 is an important enzymatic cofactor in pathways relevant for the development of various conditions .
Temporal Effects in Laboratory Settings
In a study involving pyridoxine supplementation for 30 days, it was found that the suboptimal vitamin B6 status seen in certain conditions can be corrected by 50 mg pyridoxine supplementation for 30 days . This suggests that this compound may have similar temporal effects in laboratory settings.
Metabolic Pathways
This compound is a metabolite of vitamin B6 . Vitamin B6 is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .
Transport and Distribution
It is known that its parent compound, 4-Pyridoxic Acid, requires a detergent to be solubilized , suggesting that it may be associated with certain transporters or binding proteins.
Subcellular Localization
It is known that 4-Pyridoxic Acid dehydrogenase, an enzyme involved in the degradation pathway for pyridoxine (vitamin B6), is an integral monotopic protein, protruding into a cytoplasm side from the bacterial membrane . This suggests that this compound may have a similar subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridoxic Acid-d3 typically involves the deuteration of 4-Pyridoxic Acid. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield deuteration. The reaction is typically carried out in specialized reactors designed to handle deuterium gas safely .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridoxic Acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid.
Reduction: It can be reduced to form different deuterated analogs.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various deuterated analogs and derivatives of 4-Pyridoxic Acid, which are valuable for research and analytical purposes .
Scientific Research Applications
4-Pyridoxic Acid-d3 has numerous applications in scientific research:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the metabolic pathways of vitamin B6.
Biology: It helps in understanding the role of vitamin B6 in various biological processes, including enzyme catalysis and metabolic regulation.
Medicine: It serves as a biomarker for assessing vitamin B6 status in clinical diagnostics and research on metabolic disorders.
Industry: It is used in the development of pharmaceuticals and nutritional supplements, particularly those related to vitamin B6 metabolism
Comparison with Similar Compounds
4-Pyridoxic Acid: The non-deuterated analog of 4-Pyridoxic Acid-d3.
Pyridoxal-5-Phosphate: Another metabolite of vitamin B6, which acts as a coenzyme in various enzymatic reactions.
Pyridoxamine: A form of vitamin B6 involved in amino acid metabolism
Uniqueness: this compound is unique due to its deuterium content, which makes it particularly useful in research applications involving isotopic labeling. This allows for precise tracking and analysis of metabolic pathways and enzyme activities, providing insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2,10-11H,3H2,1H3,(H,12,13)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXACOUQIXZGNBF-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C(=O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)C(=O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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